Bis-(PEG6-acid)-SS

Description

Evolution of Stimuli-Responsive Linker Chemistry in Macromolecular Architectures

The development of "smart" or stimuli-responsive polymers, which alter their properties in response to environmental changes, has been a significant area of research. rsc.org These polymers are designed to react to various triggers, including pH, temperature, light, and specific biomolecules. rsc.orguwo.ca This evolution was driven by the desire to create materials that can perform specific functions, such as releasing a drug at a targeted site, on command. rsc.orguwo.ca

Initially, polymer science focused on creating structurally stable macromolecules. uwo.ca However, the field has expanded to include polymers with dynamic, functional capabilities. uwo.ca This led to the creation of linkers that can be cleaved by specific triggers, a critical innovation for applications like drug delivery. uwo.ca Among these, linkers that respond to chemical or biological stimuli, such as changes in redox potential, have become particularly important. nih.gov Multi-stimuli responsive hydrogels, for example, can change their structure in response to multiple external factors like pH, temperature, and chemical triggers. mdpi.com

Poly(ethylene glycol) as a Versatile Platform in Bioconjugation and Material Science

Poly(ethylene glycol) (PEG) is a synthetic polymer made of repeating ethylene (B1197577) oxide units. chempep.com It is widely used in biomedical applications due to its high water solubility, biocompatibility, and ability to go unrecognized by the immune system. chempep.comnih.gov The process of attaching PEG chains to molecules, known as PEGylation, has been a cornerstone of bioconjugation since the 1970s. chempep.comnih.gov

PEGylation can improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and circulation time in the bloodstream. nih.govnih.gov Beyond direct conjugation to drugs, PEG is integral to creating advanced materials like hydrogels and nanoparticles. acs.orgresearchgate.net Its flexibility and tunable length make it an ideal spacer molecule, allowing for precise control over the distance and interaction between conjugated entities. chempep.comacs.org The development of PEG linkers has progressed from simple spacers to complex, functional architectures designed for specific, sophisticated applications in medicine and materials science. chempep.com

Redox-Responsive Disulfide Bonds as a Fundamental Cleavable Motif in PEGylated Systems

Disulfide bonds (–S–S–) are a key functional group used in stimuli-responsive systems because they are stable in the bloodstream but can be readily cleaved under the reducing conditions found inside cells. nih.gov The concentration of glutathione (B108866) (GSH), a natural reducing agent, is significantly higher inside cells (millimolar concentrations) compared to the extracellular environment (micromolar concentrations). rsc.orgresearchgate.net This differential provides a targeted mechanism for cleavage. rsc.orgresearchgate.net

When a PEGylated system containing a disulfide linker enters a cell, the high GSH concentration breaks the –S–S– bond, triggering the release of a conjugated cargo, such as a drug. rsc.orgacs.orgacs.org This redox-responsive behavior is a widely used strategy in the design of drug delivery systems to ensure that the therapeutic agent is released specifically at the intracellular site of action. researchgate.netrsc.org The cleavage of the disulfide bond can cause the disassembly of nanoparticle carriers or the detachment of PEG chains, leading to the release of the payload. researchgate.netacs.org This approach has been successfully used to create various redox-responsive nanoparticles and hydrogels for targeted drug delivery. acs.orgresearchgate.netacs.org

Overview of Carboxylic Acid-Terminated PEG Linkers in Conjugation Strategies

PEG linkers terminated with carboxylic acid (–COOH) groups are highly versatile for bioconjugation. axispharm.com The carboxylic acid is a reactive group that can be readily coupled to primary amines (–NH2), which are commonly found on the surface of proteins and peptides. thermofisher.com This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. thermofisher.compolysciences.com

Homobifunctional linkers like Acid-PEG6-SS-PEG6-Acid possess two such carboxylic acid groups, allowing for the crosslinking of two amine-containing molecules or the formation of polymeric networks. googleapis.comgoogle.comgoogle.com The synthesis of PEG-carboxylic acids has been refined to produce linkers with varying chain lengths, providing precise control over the final construct. conicet.gov.ar This capability is crucial for optimizing the properties of the resulting conjugate, whether for creating antibody-drug conjugates, functionalizing surfaces, or developing complex biomaterials. polysciences.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Acid-PEG6-SS-PEG6-Acid This table outlines the basic chemical properties of the specified linker.

| Property | Value | Reference |

| Chemical Formula | C28H52O16S2 | |

| Molecular Weight | 738.9 g/mol | axispharm.com |

| Appearance | Varies (solid or oil) | |

| Purity | ≥95% | axispharm.com |

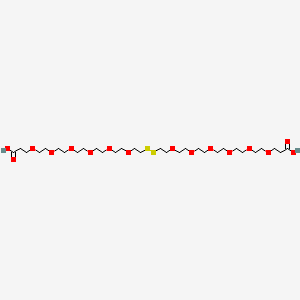

| Structure | HOOC-(CH2CH2O)6-CH2CH2-S-S-CH2CH2-(OCH2CH2)6-COOH | googleapis.com |

Table 2: Functional Characteristics of the Linker This table details the functional aspects of the Acid-PEG6-SS-PEG6-Acid linker in application.

| Characteristic | Description | Reference |

| Functionality | Homobifunctional crosslinker | googleapis.com |

| Reactive Groups | Carboxylic Acid (-COOH) at both termini | axispharm.com |

| Target Functional Group | Primary Amines (-NH2) | thermofisher.com |

| Cleavage Mechanism | Reduction of the central disulfide bond | nih.gov |

| Cleavage Stimulus | Reducing agents, such as Glutathione (GSH) or Dithiothreitol (DTT) | rsc.orgacs.org |

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O16S2/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHICOZGMGAXZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Redox Responsive, Acid Terminated Peg Systems

Synthetic Pathways for Homobifunctional Poly(ethylene glycol) Linkers with Terminal Carboxylic Acids

Homobifunctional PEGs are characterized by the presence of the same functional group at both ends of the polymer chain. For Acid-PEG6-SS-PEG6-Acid, the terminal groups are carboxylic acids, which are versatile handles for forming stable amide bonds with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-Hydroxysuccinimide (NHS). nih.govbroadpharm.comjenkemusa.comaxispharm.com

The synthesis of dicarboxylic acid-terminated PEGs can be achieved through several routes. One common method involves the oxidation of commercially available hydroxyl-terminated PEGs. google.com This process must be carefully controlled to ensure complete conversion of the terminal alcohol groups to carboxylic acids without causing degradation of the PEG backbone.

Another approach involves the modification of hydroxyl-terminated PEGs with reagents that introduce a protected carboxylic acid. For instance, reacting a diol PEG with an anhydride (B1165640), such as succinic anhydride, introduces a carboxylic acid at each terminus. Alternatively, Williamson ether synthesis can be employed, where the alkoxide of a diol PEG reacts with a haloalkanoic acid ester, followed by hydrolysis of the ester to reveal the terminal carboxylic acids.

The following table summarizes common synthetic precursors for homobifunctional acid-terminated PEGs:

| Precursor | Reagent | Resulting Linkage |

| Hydroxyl-terminated PEG | Oxidizing agents (e.g., Jones reagent, TEMPO) | Direct conversion to carboxylic acid |

| Hydroxyl-terminated PEG | Succinic anhydride | Ester linkage to a terminal carboxyl group |

| Hydroxyl-terminated PEG | Haloalkanoic acid ester (e.g., ethyl bromoacetate) followed by hydrolysis | Ether linkage to a terminal carboxyl group |

Incorporation of Disulfide Bonds within PEG Spacers

The disulfide bond is a critical feature of redox-responsive PEG linkers, as it is stable under normal physiological conditions but can be cleaved in the presence of reducing agents like glutathione (B108866) (GSH), which is found at higher concentrations inside cells. acs.orgresearchgate.net This property is exploited in drug delivery systems to trigger the release of a payload in the intracellular environment. researchgate.netmdpi.com

Methodologies for Disulfide Formation

Several chemical strategies are employed to introduce a disulfide linkage within a PEG chain. These methods can be broadly categorized as follows:

Oxidative Coupling of Thiols: This is a straightforward method where two thiol-terminated PEG molecules are oxidized to form a disulfide bond. Common oxidizing agents include air (oxygen), hydrogen peroxide, or iodine. This method is effective but can sometimes lead to a mixture of products if not carefully controlled.

Disulfide Exchange Reactions: A thiol-terminated PEG can react with a molecule containing a pre-formed disulfide bond, often a pyridyl disulfide derivative. This results in the formation of a new, more stable disulfide bond and the release of a leaving group (e.g., pyridine-2-thione). researchgate.net This method offers greater control and specificity compared to direct oxidation.

Reaction of Thiols with Sulfenyl Chlorides: While less common for PEG synthesis due to the reactivity of the reagents, this method involves the reaction of a thiol with a sulfenyl chloride to directly form a disulfide bond.

The choice of method often depends on the desired purity, scale of the reaction, and the compatibility of the reagents with other functional groups present in the molecule.

Control over Disulfide Linker Position and Number

For linkers like Acid-PEG6-SS-PEG6-Acid, the precise placement of a single disulfide bond is essential. This is typically achieved through a convergent synthesis strategy. Two monoprotected, monofunctional PEG chains are synthesized first. For example, one could start with a PEG molecule that has a protected thiol at one end and a group that can be converted to a carboxylic acid at the other. Two of these molecules can then be deprotected at the thiol end and coupled to form the central disulfide bond. Finally, the terminal groups are converted to carboxylic acids.

This stepwise approach ensures that only one disulfide bond is formed and that it is located centrally within the final molecule. The length of the PEG chains (e.g., the "6" in PEG6) is determined by the starting PEG raw material. google.com

Modular Synthesis Approaches for Tunable Cleavable Linkers

Modular synthesis offers a flexible and efficient way to create a library of cleavable linkers with varying properties. tum.deacs.org This approach involves the synthesis of smaller, functionalized PEG "building blocks" that can be combined in different ways to produce the final linker.

For Acid-PEG6-SS-PEG6-Acid, a modular approach might involve:

Synthesis of an Acid-PEG6-thiol block: This involves starting with a PEG6 diol, monoprotecting one hydroxyl group, converting the other to a thiol, and then converting the protected hydroxyl to a carboxylic acid.

Dimerization: Two molecules of the Acid-PEG6-thiol block are then joined via oxidative coupling to form the final Acid-PEG6-SS-PEG6-Acid molecule.

High-Yielding Functionalization Techniques for Acid-Terminated Polyglycols

For the conversion of terminal hydroxyl groups to carboxylic acids, the use of Jones oxidation or TEMPO-mediated oxidation can provide high yields, but reaction conditions must be carefully optimized to avoid side reactions.

A more robust and high-yielding method is the two-step process of first converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a cyanide anion. researchgate.net The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the carboxylic acid in high yield.

Another effective technique involves the esterification of the terminal hydroxyl groups with an anhydride like glutaric anhydride or succinic anhydride. This reaction is typically high-yielding and proceeds under mild conditions, often catalyzed by a base such as pyridine (B92270) or DMAP.

The following table highlights some high-yielding functionalization techniques:

| Starting Functional Group | Reagents | Resulting Functional Group | Typical Yields |

| Hydroxyl | 1. MsCl, Et3N; 2. NaCN; 3. H3O+ | Carboxylic Acid | >90% over 3 steps |

| Hydroxyl | Succinic anhydride, DMAP | Carboxylic Acid (via ester) | >95% |

| Amine | Glutaric anhydride | Carboxylic Acid (via amide) | >95% |

Mechanistic Dissection of Disulfide Cleavage in Pegylated Conjugates

Redox-Mediated Disulfide Bond Scission Mechanisms

Disulfide linkers are designed to be stable in the extracellular environment and to be cleaved upon internalization into cells. creative-biolabs.com This selectivity is primarily achieved by exploiting the significant difference in redox potential between the extracellular and intracellular compartments. acs.org

The primary mechanism for the cleavage of disulfide bonds within cells is the thiol-disulfide exchange reaction mediated by endogenous reducing agents, most notably glutathione (B108866) (GSH). nih.govresearchgate.net GSH is a tripeptide that serves as the main intracellular antioxidant and redox buffer. umich.edumdpi.com The cleavage process is initiated by a nucleophilic attack of the thiolate anion (GS⁻) from glutathione on one of the sulfur atoms of the disulfide bond in the Acid-PEG6-SS-PEG6-Acid linker. researchgate.net This reaction proceeds via a second-order nucleophilic substitution (SN2)-type mechanism. researchgate.net

The reaction sequence is as follows:

A molecule of GSH attacks the disulfide bond, forming a mixed disulfide between the PEG linker and glutathione, and releasing the other portion of the linker as a free thiol.

A second molecule of GSH then attacks the mixed disulfide, releasing the glutathione-conjugated portion of the linker and forming oxidized glutathione (GSSG).

This process effectively reduces the disulfide bridge, breaking the link and liberating the two PEG-acid arms of the original molecule. nih.gov The driving force for this reaction is the substantial concentration gradient of glutathione between the extracellular and intracellular environments.

The stability and cleavage kinetics of the disulfide bond in conjugates like those formed with Acid-PEG6-SS-PEG6-Acid are profoundly influenced by the surrounding redox environment. nih.gov There is a stark contrast between the oxidizing extracellular milieu and the highly reducing intracellular environment, particularly the cytoplasm. creative-biolabs.comumich.edu

The extracellular space, including blood plasma, has a low concentration of glutathione (in the micromolar range), which favors the stability of disulfide bonds. Conversely, the cytoplasm maintains a high concentration of GSH (in the millimolar range), creating a strongly reducing environment that promotes the rapid cleavage of internalized disulfide linkers. nih.gov This differential in GSH concentration is often cited as being up to 1000-fold.

The redox potential of a specific disulfide bond, which is a measure of its tendency to be reduced, also dictates its stability within these environments. nih.gov Disulfide bonds with more negative redox potentials are more stable and less likely to undergo thiol-disulfide exchange. nih.gov The specific chemical structure surrounding the disulfide bond in the Acid-PEG6-SS-PEG6-Acid linker is designed to be susceptible to this intracellular reduction. In addition to glutathione, other components of the cellular redox machinery, such as the thioredoxin (Trx) and glutaredoxin (Grx) systems, can also catalytically cleave disulfide bonds in xenobiotics, further contributing to linker degradation. researchgate.netnih.gov

| Parameter | Extracellular Environment (e.g., Blood Plasma) | Intracellular Environment (e.g., Cytoplasm) | Reference |

|---|---|---|---|

| Glutathione (GSH) Concentration | Low (~2-20 µM) | High (1-10 mM) | acs.org |

| Redox State | Oxidizing | Reducing | creative-biolabs.comumich.edu |

| Effect on Disulfide Bond | Stable | Prone to Cleavage | nih.gov |

Kinetic Studies of Linker Degradation within Macromolecular Constructs

The rate at which the disulfide linker in a PEGylated conjugate degrades is a critical parameter for its application. Kinetic studies of disulfide-cross-linked systems reveal that the degradation process is complex and dependent on the concentration of the reducing agent. mdpi.com

In studies on disulfide-cross-linked microgels, degradation in the presence of glutathione was found to involve two overlapping processes: a slower, diffusion-driven swelling of the entire construct and a faster, erosion of the surface. mdpi.com The initial swelling is attributed to the partial de-cross-linking within the bulk of the macromolecular matrix as GSH diffuses in. mdpi.com The surface erosion results from the complete cleavage of disulfide bonds at the interface with the reducing medium, leading to the release of polymer chains. mdpi.com

The kinetics of both processes are dependent on the glutathione concentration, suggesting that linker degradation would occur significantly faster inside cancer cells, which often have elevated GSH levels compared to normal cells. mdpi.com For example, one study on redox-responsive micelles demonstrated a 4.87-fold faster drug release at a 10 mM GSH concentration compared to a control without GSH over 12 hours. nih.gov This highlights the "on-demand" nature of the release mechanism. The relationship between stability and release kinetics is often a trade-off; modifications that increase stability in circulation, such as steric hindrance, can slow the rate of intracellular cleavage. nih.gov

| Factor | Observation | Kinetic Implication | Reference |

|---|---|---|---|

| GSH Concentration | Higher GSH concentration leads to faster degradation. | Degradation rate is concentration-dependent, enabling targeted release in high-GSH environments (e.g., tumor cells). | mdpi.comnih.gov |

| Degradation Mechanism | Involves both bulk swelling (diffusion-controlled) and surface erosion (dissolution-controlled). | Complex release profile that is not based on a simple first-order decay. | mdpi.com |

| Structural Hindrance | Alkyl groups adjacent to the S-S bond increase stability. | Slower cleavage kinetics, leading to a longer circulation half-life but potentially slower payload release. | nih.gov |

Factors Governing Cleavage Efficiency and Specificity

The efficiency and specificity of disulfide bond cleavage in conjugates using linkers like Acid-PEG6-SS-PEG6-Acid are governed by a combination of structural, electronic, and environmental factors.

Steric Hindrance: The accessibility of the disulfide bond is a primary determinant of its cleavage rate. Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can sterically hinder the approach of glutathione, thereby increasing the linker's stability in circulation and slowing its cleavage. nih.gov Conversely, unhindered disulfides are cleaved more rapidly. nih.gov

Electronic Effects: The electronic properties of the atoms surrounding the disulfide bond can influence its redox potential. nih.gov The stability of the disulfide bond is affected by the local protein environment, which can alter the pKa of the cysteine thiols. mdpi.com

Enzymatic Catalysis: While thiol-disulfide exchange with GSH is a major pathway, cellular enzymes can also catalyze the cleavage. Thioredoxin (Trx) and glutaredoxin (Grx), in conjunction with their respective reductases, have been shown to catalytically cleave disulfide bonds in xenobiotic molecules and antibody-drug conjugates. researchgate.netnih.gov This enzymatic action can significantly enhance cleavage efficiency.

Intracellular Trafficking: The specific subcellular location where the conjugate resides also influences cleavage. While the cytoplasm is the primary site of reduction, some studies suggest that disulfide bond cleavage can begin at the cell surface and may also occur in other compartments like the Golgi apparatus. researchgate.net

Conformational Constraints: The three-dimensional structure of the macromolecular conjugate can impact the accessibility and reactivity of the disulfide bond. nih.gov The conformation of the PEG chains and the attached payload can either shield or expose the linker to reducing agents.

| Factor | Description | Impact on Cleavage | Reference |

|---|---|---|---|

| Steric Hindrance | Presence of bulky groups near the S-S bond. | Decreases cleavage rate, increases stability. | nih.gov |

| GSH Concentration | Amount of reduced glutathione in the local environment. | Higher concentration increases cleavage rate. | mdpi.com |

| Enzymatic Activity | Catalysis by enzymes like thioredoxin and glutaredoxin. | Increases cleavage efficiency. | researchgate.netnih.gov |

| Redox Potential | The inherent tendency of the disulfide bond to be reduced. | More negative potentials correspond to greater stability. | nih.gov |

| Structural Accessibility | The 3D conformation of the conjugate and exposure of the linker. | Greater accessibility leads to faster cleavage. | nih.govnih.gov |

Advanced Applications of Acid Terminated, Disulfide Cleavable Peg Linkers in Research

Design and Development of Stimuli-Responsive Polymeric Nanocarriers

Stimuli-responsive polymeric nanocarriers are at the forefront of advanced drug delivery systems. These nanostructures are engineered to release their therapeutic payload in response to specific triggers present in the target microenvironment, such as changes in pH or redox potential. The "Acid-PEG6-SS-PEG6-Acid" linker is particularly valuable in the design of redox-responsive nanocarriers due to its cleavable disulfide bond.

Formulation of Redox-Responsive Micelles and Nanoparticles

Redox-responsive micelles and nanoparticles can be formulated using polymers that incorporate disulfide bonds in their backbone or as crosslinkers. These nanocarriers are designed to be stable in the bloodstream but to disassemble and release their cargo in intracellular environments where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher. mdpi.comnih.gov

Researchers have developed various strategies to create these redox-sensitive nanocarriers. One common approach involves the synthesis of amphiphilic block copolymers where the hydrophilic and hydrophobic blocks are connected by a disulfide-containing linker. These copolymers self-assemble in aqueous solution to form micelles with a hydrophobic core for drug encapsulation and a hydrophilic shell that provides stability. For instance, nanoparticles composed of poly(ethylene glycol) (PEG) and poly(lactic acid) (PLA) linked by a disulfide bond have been shown to form stable flower-like structures suitable for drug delivery. diva-portal.org Similarly, multifunctional nanoparticles based on poly(ethylene glycol)-b-poly(L-lysine) (PEG-PLL) have been synthesized where a hydrophobic drug is attached via disulfide bonds, forming the core of the nanoparticle. rsc.org

The characteristics of these redox-responsive nanocarriers can be tailored by adjusting factors such as the molecular weight of the polymer blocks and the number of functional groups. diva-portal.org The resulting nanoparticles typically have sizes in the range of 100-300 nm, which is suitable for biomedical applications. diva-portal.orgnih.gov

| Nanocarrier Type | Polymer Composition | Linker Type | Key Features |

| Micelles | PEG-SS-PzLL | Disulfide | GSH-triggered disassembly |

| Nanoparticles | PLA-SS-PEG | Disulfide | Redox-responsive, sizes 167-300 nm |

| Nanoparticles | PEG-PLL-CPT | Disulfide | Tumor-targeting, high drug load |

Strategies for Controlled Cargo Release via Disulfide Disruption

The key to the functionality of these redox-responsive nanocarriers lies in the controlled release of their cargo, which is achieved through the cleavage of the disulfide bond. axispharm.com The intracellular environment, particularly in tumor cells, has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the extracellular environment (2-10 µM). mdpi.comacs.org This difference in GSH concentration serves as a natural trigger for the disruption of the disulfide bonds within the nanocarriers. rsc.org

Upon entering a high-GSH environment, the disulfide bonds are reduced to thiol groups, leading to the disassembly of the nanocarrier and the release of the encapsulated drug. nih.gov This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target effects and systemic toxicity. axispharm.com The release of the drug can be further controlled by the design of the linker itself, with different disulfide-containing linkers exhibiting varying release rates. nih.gov

The effectiveness of this strategy has been demonstrated in numerous studies. For example, doxorubicin (DOX)-loaded nanoparticles with a disulfide-linked PEG shell showed accelerated drug release in the presence of increasing concentrations of GSH. rsc.org This GSH-mediated release is a viable and reliable mechanism for delivering payloads from nanocarriers. acs.org

Engineering of Bioconjugates for Conditional Release

Bioconjugation, the process of linking biomolecules to other molecules, is a powerful tool in the development of targeted therapies and diagnostic agents. The "Acid-PEG6-SS-PEG6-Acid" linker, with its terminal carboxylic acid groups and cleavable disulfide bond, is well-suited for creating bioconjugates that can release their active component under specific conditions.

Conjugation to Peptides and Proteins through Carboxylic Acid Linkages

The carboxylic acid terminals of the "Acid-PEG6-SS-PEG6-Acid" linker can be activated to react with amine groups present in peptides and proteins, forming stable amide bonds. acs.org This allows for the covalent attachment of the linker to these biomolecules. The PEG component of the linker can improve the solubility and pharmacokinetic properties of the resulting conjugate. cpcscientific.com

The presence of the disulfide bond in the linker enables the release of the peptide or protein from its carrier or modifying group in a reducing environment. This is particularly useful for applications where the activity of the biomolecule needs to be restored at the target site. For example, a protein drug could be PEGylated with a disulfide-containing linker to increase its circulation time and reduce immunogenicity. nih.gov Upon reaching the target cell, the PEG chains would be cleaved off, releasing the native, fully active protein.

| Conjugation Strategy | Biomolecule | Linker Feature | Application |

| Amide bond formation | Peptides, Proteins | Carboxylic acid | Improved pharmacokinetics |

| Site-specific PEGylation | Proteins | Disulfide bond | Conditional release of active protein |

Design of Cleavable Linkers for Nucleic Acid Delivery Systems

The delivery of nucleic acids, such as siRNA and plasmid DNA, for therapeutic purposes faces significant challenges, including degradation by nucleases and inefficient cellular uptake. nih.govnih.gov Disulfide-containing linkers are being incorporated into nucleic acid delivery systems to address these issues. creative-biogene.comcreative-biogene.com

These linkers can be used to conjugate nucleic acids to carrier molecules, such as polymers or lipids, which can protect them from degradation and facilitate their entry into cells. nih.govcancertreatmentjournal.com The disulfide bond within the linker allows for the release of the nucleic acid from the carrier in the reducing environment of the cytoplasm, which is essential for its therapeutic function. nih.gov

For instance, a co-delivery system for siRNA and a chemotherapeutic drug has been developed using a disulfide-based self-immolative linker. mdpi.com This approach ensures that both the drug and the siRNA are released inside the target cell, leading to a synergistic therapeutic effect. Similarly, bioreducible polymers containing disulfide bonds have been designed for efficient gene delivery, showing high transfection efficiency and low cytotoxicity. nih.govnih.govcancertreatmentjournal.com

Construction of Dynamic Polymeric Hydrogels and Bioactive Scaffolds

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in tissue engineering and drug delivery due to their biocompatibility and tunable properties. nih.govnih.gov The incorporation of disulfide bonds into the hydrogel network allows for the creation of dynamic and biodegradable materials.

Disulfide-crosslinked hydrogels can be formed through the oxidation of thiol-functionalized polymers or through thiol-disulfide exchange reactions. acs.orgnih.gov These hydrogels are stable under normal physiological conditions but can be degraded by reducing agents like GSH or by enzymatic action. acs.org This degradability is crucial for applications such as tissue engineering, where the scaffold should degrade as new tissue is formed, and for controlled drug delivery, where the drug is released as the hydrogel degrades. nih.govacs.org

The mechanical properties and swelling behavior of these hydrogels can be controlled by varying the crosslinking density, which can be adjusted by changing the concentration of the disulfide crosslinker. nih.govacs.org For example, hyaluronic acid hydrogels crosslinked via disulfide bonds have been synthesized with controllable mechanical properties and degradation profiles. acs.org These hydrogels have been successfully used for protein delivery and cell encapsulation. acs.org Similarly, recombinant collagen hydrogels crosslinked with disulfide bonds have shown promise as non-cytotoxic scaffolds that can promote long-term cell viability. nih.gov Bioactive scaffolds can also be constructed by integrating bioactive molecules, such as exosomes, into the hydrogel matrix. nih.gov

| Hydrogel Type | Polymer Base | Crosslinking | Key Properties |

| Injectable Hydrogel | Hyaluronic Acid | Disulfide bonds | Tunable mechanics, dual-responsive degradation |

| Fibrous Hydrogel | Peptide-PEG | Self-assembly and covalent bonds | Robust, biocompatible |

| Bioactive Scaffold | PCL-PEG-PCL | Physical entrapment | Promotes M2 macrophage polarization |

Utilizing Disulfide Crosslinkers for Reversible Hydrogel Formation

Disulfide bonds serve as effective cleavable linkers for creating reversible, small molecular hydrogels. nih.gov Hydrogels formed using disulfide crosslinkers, such as those that can be synthesized from Acid-PEG6-SS-PEG6-Acid precursors, exhibit stimuli-responsive behavior. These materials are designed to be stable under normal physiological conditions but can be disassembled upon exposure to a specific trigger, namely a reducing environment.

The formation of these hydrogels can be achieved through various chemical strategies, including the oxidative coupling of thiol-terminated PEG precursors or via thiol-disulfide exchange reactions. acs.orgnih.gov For instance, mixing thiol-terminated tetra-arm PEG polymers with linear PEG polymers containing pyridyl disulfide units can result in rapid gelation and the formation of a macroporous hydrogel network. nih.gov The resulting cross-links in the polymer network are the disulfide bonds, which are susceptible to reductive cleavage. acs.org This reversibility is a key feature, allowing for the controlled dissolution of the hydrogel and the release of any encapsulated contents. The degradation of the hydrogel occurs specifically in the presence of reducing agents like DTT or glutathione (GSH), which is found in higher concentrations inside cells compared to the bloodstream. nih.govnih.gov

Table 1: Properties of Disulfide-Crosslinked PEG Hydrogels

| Property | Description | Significance |

|---|---|---|

| Formation Mechanism | Typically formed via oxidative coupling of thiols or thiol-disulfide exchange reactions. acs.orgnih.gov | Allows for gelation under mild, biocompatible conditions. |

| Cross-linking Bond | Disulfide (-S-S-) bond. nih.gov | Provides network structure while being cleavable. |

| Stimulus for Cleavage | Reducing agents (e.g., DTT, glutathione). nih.gov | Enables "on-demand" dissolution in specific biological environments. |

| Reversibility | The cross-links can be broken and potentially reformed. | Allows for controlled material disassembly and release of contents. |

| Morphology | Often results in a highly porous, water-rich structure. acs.org | Suitable for encapsulating delicate biological materials like cells and proteins. |

Cell Encapsulation and Recovery in Redox-Responsive Matrices

The unique properties of disulfide-crosslinked hydrogels make them excellent candidates for creating redox-responsive matrices for cell encapsulation and recovery. These hydrogels can be synthesized to form an interconnected macroporous morphology, which is conducive to cell viability and function. nih.gov The gelation process is often carried out under mild, cell-friendly conditions, allowing for the direct encapsulation of living cells within the hydrogel matrix during its formation.

Once encapsulated, the cells are physically protected within the biocompatible, three-dimensional scaffold. The key advantage of using a disulfide-cleavable system is the ability to recover the cells on-demand without harsh treatments. While stable under standard cell culture conditions, the introduction of a reducing agent like glutathione leads to the complete dissolution of the hydrogel into water-soluble products. nih.gov This process gently releases the encapsulated cells, preserving their viability and function for subsequent analysis or use. This method provides a significant advantage over non-degradable scaffolds or those requiring enzymatic degradation, which can be slower and potentially damaging to cells.

Table 2: Comparison of Cell Recovery Methods from Hydrogel Matrices

| Recovery Method | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Dissolution | Cleavage of disulfide cross-links by reducing agents (e.g., DTT, GSH). nih.gov | Fast, occurs under mild conditions, high cell viability. | Requires addition of a chemical reducing agent. |

| Enzymatic Digestion | Use of enzymes (e.g., collagenase) to degrade a protein-based matrix. | Biologically specific. | Can be slow, enzymes may affect cell surfaces. |

| pH/Temperature Change | Altering environmental conditions to dissolve a stimuli-responsive polymer. | Avoids additional reagents. | May require non-physiological conditions that stress cells. |

| Mechanical Disruption | Physical breakdown of the hydrogel. | Simple, no chemicals required. | Can cause significant cell damage and death. |

Platforms for Targeted Molecular Degradation and Delivery

Acid-PEG6-SS-PEG6-Acid serves as a versatile platform in the design of sophisticated systems for targeted molecular delivery and degradation. Its structure, featuring two reactive ends separated by a cleavable disulfide linker and solubilizing PEG chains, is highly advantageous for creating conjugates that can navigate biological environments and release a payload or effector molecule at a specific site.

Role in Antibody-Drug Conjugate (ADC) Design

In the field of oncology, Acid-PEG6-SS-PEG6-Acid is employed as a cleavable linker for the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comimmunomart.org ADCs are a class of targeted therapeutics composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. researchgate.net The linker's role is critical to the ADC's success, ensuring that the payload remains securely attached to the antibody while in circulation but is efficiently released upon reaching the target cancer cell.

Table 3: Components of a Disulfide-Linked Antibody-Drug Conjugate

| Component | Function | Example Molecule/Feature |

|---|---|---|

| Monoclonal Antibody | Binds to a specific antigen on the surface of target cancer cells, providing specificity. | Trastuzumab (targets HER2) |

| Cleavable Linker | Connects the antibody to the drug; designed to break under specific conditions. | Acid-PEG6-SS-PEG6-Acid |

| Disulfide Bond | The specific cleavable moiety within the linker, sensitive to reduction. | -S-S- |

| PEG Spacers | Improve solubility, reduce aggregation, and provide distance between antibody and drug. | (OCH₂CH₂)₆ |

| Cytotoxic Payload | A highly potent drug that kills the cancer cell upon release. | Monomethyl auristatin E (MMAE) |

Application in Proteolysis-Targeting Chimeras (PROTACs) and Degrader Development

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. nih.govmdpi.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker is not merely a spacer but plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target. nih.govyoutube.com

Linkers like Acid-PEG6-SS-PEG6-Acid are valuable in the development of PROTACs. The length and composition of the linker are critical parameters that must be optimized to achieve potent degradation. While many PROTACs utilize non-cleavable linkers, there is growing interest in developing "caged" or conditionally active PROTACs using cleavable linkers. A disulfide bond can be incorporated into the linker to create a PROTAC that is activated within the reducing environment of the cell. This strategy could potentially improve selectivity and reduce off-target effects by ensuring the PROTAC is fully active only after cellular uptake. The bifunctional nature of Acid-PEG6-SS-PEG6-Acid allows for modular attachment to the target-binding and E3-binding ligands, making it a useful tool for building and testing different PROTAC architectures. medchemexpress.com

Table 4: Key Components and Mechanism of a PROTAC

| Component | Role in Protein Degradation |

|---|---|

| Target-Binding Ligand | Binds specifically to the protein of interest (POI) that is targeted for degradation. |

| E3 Ligase-Binding Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). |

| Linker (e.g., Acid-PEG6-SS-PEG6-Acid) | Covalently connects the two ligands and positions the POI and E3 ligase in proximity for ternary complex formation. nih.gov |

| Ternary Complex | The transient complex formed by the POI, PROTAC, and E3 ligase. youtube.com |

| Ubiquitination | The E3 ligase transfers ubiquitin molecules to the POI, tagging it for destruction. |

| Proteasomal Degradation | The proteasome recognizes the ubiquitinated POI and degrades it into smaller peptides. nih.gov |

Analytical and Biophysical Characterization of Acid Peg6 Ss Peg6 Acid and Its Derivatives

Structural Elucidation and Confirmation of Functional Group Integrity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Acid-PEG6-SS-PEG6-Acid". Both ¹H and ¹³C NMR are utilized to confirm the presence of the polyethylene glycol (PEG) backbone, the terminal carboxylic acid groups, and the central disulfide bond.

In ¹H NMR spectroscopy, the characteristic signals for the ethylene (B1197577) glycol repeating units of the PEG chains typically appear as a prominent multiplet in the region of 3.5-3.8 ppm. nih.govumn.edu The methylene protons adjacent to the carboxylic acid and disulfide functionalities will exhibit distinct chemical shifts, allowing for the confirmation of their presence and integrity. For instance, protons adjacent to an azide group, another functional moiety, can sometimes be obscured by the main PEG signals, necessitating specialized techniques or derivatization for clear quantification. nih.gov The integration of these signals can be used to determine the average number of PEG units. caymanchem.com It is important to note that ¹³C-coupled ¹H peaks can arise in large polymers, and ignoring this coupling can lead to incorrect assignments and molecular weight determinations. nih.govumn.edu

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbons of the PEG backbone, the carbonyl carbons of the carboxylic acids, and the carbons alpha to the disulfide linkage. The chemical shifts of these carbons are sensitive to their local chemical environment, providing a detailed fingerprint of the molecule's structure.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Acid-PEG6-SS-PEG6-Acid

| Functional Group | Proton | Typical Chemical Shift (ppm) |

| PEG Backbone | -O-CH₂ -CH₂ -O- | 3.5 - 3.8 |

| Carboxylic Acid | -CH₂ -COOH | ~3.6 - 3.9 |

| Disulfide Linkage | -S-S-CH₂ - | ~2.9 - 3.2 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the specific chemical bonds present in "Acid-PEG6-SS-PEG6-Acid".

FTIR Spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups. nih.gov The presence of the carboxylic acid groups is confirmed by a broad O-H stretching band typically observed between 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1760 cm⁻¹. researchgate.netorgchemboulder.com The prominent C-O-C ether stretching of the PEG backbone is typically seen around 1100 cm⁻¹. researchgate.netresearchgate.netresearchgate.net The intensity of the C-O-C peak can be used for the quantitative analysis of PEG content. nih.gov

Raman Spectroscopy is highly effective for detecting the disulfide (S-S) bond, which can be challenging to observe with FTIR. The S-S stretching vibration typically appears as a distinct peak in the Raman spectrum around 490-510 cm⁻¹. researchgate.netresearchgate.net The C-S stretching vibration can also be observed, usually in the range of 630-700 cm⁻¹. researchgate.netpolimi.it The intensity of the S-S stretching band can be correlated with the dihedral angle of the disulfide bond. nih.gov

Interactive Data Table: Key Vibrational Frequencies for Acid-PEG6-SS-PEG6-Acid

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | - |

| Carboxylic Acid | C=O stretch | 1700-1760 | - |

| PEG Backbone | C-O-C stretch | ~1100 | - |

| Disulfide Linkage | S-S stretch | Weak/Inactive | 490-510 |

| Disulfide Linkage | C-S stretch | Weak/Inactive | 630-700 |

Chromatographic Separations for Purity and Molecular Weight Homogeneity

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for assessing the molecular weight distribution and purity of "Acid-PEG6-SS-PEG6-Acid". wikipedia.orgeag.com This method separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. eag.com

GPC is widely used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. jenkemusa.com For a well-defined compound like "Acid-PEG6-SS-PEG6-Acid", a narrow, symmetrical peak is expected, indicating high molecular weight homogeneity. The presence of shoulders or multiple peaks could signify impurities, aggregation, or incomplete conjugation. chromatographyonline.comresearchgate.net The technique is crucial for quality control, ensuring batch-to-batch consistency. wayeal-instrument.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of "Acid-PEG6-SS-PEG6-Acid". Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed. The retention time of the compound is sensitive to its polarity, allowing for the separation of the target molecule from starting materials, byproducts, and other impurities.

Purity is typically assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For PEGylated compounds, which may lack a strong UV chromophore, detectors such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be used in conjunction with HPLC. thermofisher.com HPLC can be used to quantify PEGylated compounds and assess their stability. researchgate.net

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) provides highly accurate molecular weight information and structural details through fragmentation analysis. researchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing PEGylated molecules. pharmtech.comnih.gov

The high-resolution mass spectrum will show the molecular ion peak corresponding to the exact mass of "Acid-PEG6-SS-PEG6-Acid", confirming its elemental composition. For larger PEG derivatives, the ESI spectrum can be complex due to the presence of multiple charge states and the polymer's polydispersity. pharmtech.com

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. Cleavage of the disulfide bond is a characteristic fragmentation pathway, which can be preferentially induced using techniques like electron transfer dissociation (ETD). researchgate.netthermofisher.com This allows for the unambiguous confirmation of the disulfide linkage. Other fragmentation patterns can reveal the structure of the PEG chains and confirm the presence of the terminal carboxylic acid groups. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is a powerful technique for the analysis of synthetic polymers like polyethylene glycol (PEG) and their derivatives. It allows for the accurate determination of the molecular weight and the assessment of the purity of "Acid-PEG6-SS-PEG6-Acid".

In a typical MALDI-ToF MS analysis of a PEGylated compound, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Upon irradiation with a laser, the matrix absorbs the energy and facilitates the soft ionization of the analyte, minimizing fragmentation. The ionized molecules are then accelerated in an electric field, and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio.

For "Acid-PEG6-SS-PEG6-Acid", a MALDI-ToF spectrum would be expected to show a primary peak corresponding to the molecular weight of the intact molecule. The presence of the PEG chains results in a distribution of peaks separated by 44 Da, corresponding to the repeating ethylene glycol unit (-CH₂CH₂O-). The homogeneity of the PEG chains in "Acid-PEG6-SS-PEG6-Acid" would be reflected in the narrowness of this distribution.

The table below illustrates a hypothetical MALDI-ToF MS data set for "Acid-PEG6-SS-PEG6-Acid", showcasing the expected primary ion and the characteristic PEG polymer distribution.

| Parameter | Value |

| Matrix | α-cyano-4-hydroxycinnamic acid (CHCA) |

| Cationizing Agent | Sodium Trifluoroacetate (NaTFA) |

| Expected [M+Na]⁺ | ~761.9 Da |

| Observed Peak Series | Centered around m/z 762 |

| Peak Spacing | 44 Da |

This table is illustrative and represents expected data based on the principles of MALDI-ToF MS analysis of PEGylated compounds.

Furthermore, MALDI-ToF MS can be employed to monitor the conjugation of "Acid-PEG6-SS-PEG6-Acid" to other molecules, such as proteins or peptides. A successful conjugation would result in a mass shift in the spectrum of the target molecule, corresponding to the mass of the added linker.

Tandem Mass Spectrometry (MS/MS) for Linker Cleavage Event Detection

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structurally characterizing molecules and confirming the cleavage of specific bonds. In the context of "Acid-PEG6-SS-PEG6-Acid", MS/MS can be used to definitively identify the cleavage of the disulfide bond under reducing conditions.

The process involves selecting the precursor ion of the intact molecule (or a conjugate thereof) in the first mass spectrometer. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer.

When a conjugate containing the "Acid-PEG6-SS-PEG6-Acid" linker is subjected to reducing conditions (e.g., treatment with dithiothreitol, DTT) prior to MS/MS analysis, the disulfide bond will be cleaved. This results in two separate fragments, each containing a PEG6-Acid moiety. The MS/MS spectrum would then show peaks corresponding to these cleaved fragments, providing direct evidence of the linker's redox-responsive behavior.

For instance, if a peptide is conjugated via the "Acid-PEG6-SS-PEG6-Acid" linker, the MS/MS spectrum of the reduced conjugate would exhibit fragment ions of the peptide itself, as well as ions corresponding to the peptide now attached to a single "thiol-PEG6-Acid" arm.

The following table outlines the expected fragmentation patterns in an MS/MS experiment designed to detect the cleavage of the disulfide bond in a model conjugate.

| Sample Condition | Precursor Ion (m/z) | Expected Key Fragment Ions (m/z) | Interpretation |

| Non-reducing | [Peptide-Linker-Peptide+H]⁺ | Fragment ions of the intact conjugate | Disulfide bond is intact |

| Reducing | [Peptide-Linker-Peptide+H]⁺ | Fragment ions of the individual peptides and the cleaved linker arms | Disulfide bond has been cleaved |

This table provides a conceptual overview of how Tandem MS can be used to detect the cleavage of the disulfide bond in a conjugate of Acid-PEG6-SS-PEG6-Acid.

Techniques for Probing Redox Responsiveness and Cleavage Kinetics

Beyond mass spectrometry, a range of biophysical techniques can be employed to investigate the redox responsiveness of "Acid-PEG6-SS-PEG6-Acid" and to quantify the kinetics of its cleavage. These methods are particularly useful for studying the behavior of the linker in more complex systems like nanoparticles and hydrogels.

Spectrophotometric Assays for Thiol Generation

A common method to monitor the cleavage of disulfide bonds is to measure the generation of free thiol groups. The Ellman's assay is a widely used spectrophotometric method for this purpose. This assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that can be quantified by measuring its absorbance at 412 nm.

To study the cleavage kinetics of "Acid-PEG6-SS-PEG6-Acid", the compound can be incubated with a reducing agent, such as glutathione (B108866) (GSH), which is present in high concentrations inside cells. At various time points, aliquots of the solution can be taken and mixed with DTNB. The increase in absorbance at 412 nm over time directly correlates with the generation of free thiols from the cleaved disulfide bond, allowing for the determination of the cleavage rate.

The data below illustrates a representative kinetic profile for the cleavage of a disulfide-containing linker in the presence of a reducing agent, as monitored by a spectrophotometric assay.

| Time (minutes) | Absorbance at 412 nm | Calculated Thiol Concentration (µM) |

| 0 | 0.05 | 3.6 |

| 10 | 0.25 | 18.4 |

| 20 | 0.42 | 30.9 |

| 30 | 0.55 | 40.4 |

| 40 | 0.63 | 46.3 |

| 50 | 0.68 | 50.0 |

| 60 | 0.70 | 51.5 |

This is a hypothetical data set illustrating the expected trend in a spectrophotometric assay monitoring the cleavage of a disulfide linker like Acid-PEG6-SS-PEG6-Acid.

Dynamic Light Scattering (DLS) for Monitoring Nanoparticle Disassembly

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. This makes it an excellent tool for monitoring the disassembly of nanoparticles that are held together by redox-responsive linkers like "Acid-PEG6-SS-PEG6-Acid".

In such a system, the "Acid-PEG6-SS-PEG6-Acid" can be used to crosslink polymers to form nanoparticles. In their intact state, these nanoparticles will have a specific size distribution that can be measured by DLS. Upon the addition of a reducing agent, the disulfide bonds in the linkers will be cleaved, leading to the disassembly of the nanoparticles into smaller components or individual polymer chains. This disassembly will be observed in the DLS measurements as a significant decrease in the average particle size and a change in the size distribution profile.

The following table presents a typical DLS data set for an experiment monitoring the redox-responsive disassembly of nanoparticles crosslinked with a disulfide-containing linker.

| Condition | Time (hours) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Before reducing agent | 0 | 150 | 0.15 |

| After adding reducing agent | 1 | 125 | 0.25 |

| 2 | 80 | 0.40 | |

| 4 | 45 | 0.60 | |

| 6 | 20 | N/A (disassembled) |

This illustrative data shows the expected trend in DLS measurements during the disassembly of nanoparticles crosslinked with a redox-sensitive linker like Acid-PEG6-SS-PEG6-Acid.

Rheological Measurements for Hydrogel Degradation Studies

Rheology is the study of the flow and deformation of matter. For hydrogels, rheological measurements provide valuable information about their mechanical properties, such as stiffness and viscosity. When "Acid-PEG6-SS-PEG6-Acid" is used as a crosslinker to form a hydrogel, its degradation in response to a reducing environment can be monitored by tracking changes in the hydrogel's rheological properties over time.

The storage modulus (G') is a measure of the elastic response of the material, and the loss modulus (G'') represents the viscous response. For a crosslinked hydrogel, G' is typically much larger than G''. As the disulfide crosslinks are cleaved by a reducing agent, the hydrogel network will start to break down, leading to a decrease in its stiffness. This will be reflected in a decrease in the storage modulus (G'). The point at which G' becomes equal to G'' is often considered the gel-sol transition point, indicating the complete degradation of the hydrogel.

A representative rheological data set for the degradation of a hydrogel crosslinked with a disulfide-containing linker is shown below.

| Time (hours) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State of the Hydrogel |

| 0 | 5000 | 50 | Gel |

| 2 | 3500 | 75 | Gel |

| 4 | 1500 | 100 | Gel |

| 6 | 500 | 200 | Weak Gel |

| 8 | 150 | 150 | Gel-Sol Transition |

| 10 | 50 | 100 | Sol |

This table illustrates the expected changes in the rheological properties of a hydrogel crosslinked with a redox-sensitive linker, such as Acid-PEG6-SS-PEG6-Acid, during degradation.

Computational and Theoretical Frameworks for Cleavable Peg Linker Research

Molecular Dynamics Simulations of Disulfide Bond Behavior in Aqueous and Biological Environments

Molecular dynamics (MD) simulations offer a powerful lens to examine the conformational dynamics and stability of the disulfide bond within the Acid-PEG6-SS-PEG6-Acid linker. By simulating the atomic motions of the linker and its surrounding environment over time, researchers can gain a detailed understanding of its behavior in different milieus.

In aqueous solutions, MD simulations can reveal the linker's flexibility, the solvent's influence on the PEG chains, and the accessibility of the disulfide bond to reducing agents. The flexible nature of the disulfide bond can reduce the rigidity of a molecular structure, which plays a significant role in the assembly stability of nanostructures. nih.gov Simulations can track key structural parameters, such as the dihedral angle of the C-S-S-C bond, which is crucial for its reactivity. The conformational ensemble of the PEG chains, influenced by hydration and intramolecular interactions, dictates the steric shielding of the disulfide core, a critical factor for its stability in circulation.

When modeling biological environments, simulations can incorporate explicit representations of molecules like glutathione (B108866) (GSH), the primary intracellular reducing agent responsible for disulfide cleavage. These simulations can elucidate the mechanism of the thiol-disulfide exchange reaction, tracking the approach of a GSH molecule, the nucleophilic attack on a sulfur atom, and the subsequent bond cleavage. This provides insights into reaction kinetics that are difficult to obtain experimentally. Furthermore, MD simulations are used to assess how the introduction of disulfide bonds can enhance the stability of proteins and other biomacromolecules. rsc.org

| Simulation Parameter | Typical Value/Condition | Purpose in Linker Analysis |

| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy of the system's atoms and their interactions. |

| Water Model | TIP3P, SPC/E | Explicitly models the aqueous solvent environment. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Captures the relevant timescales for conformational changes and molecular interactions. |

| Temperature | 310 K (37 °C) | Simulates physiological temperature. |

| Reducing Agent | Glutathione (GSH) | Models the key biological trigger for disulfide bond cleavage. |

This interactive table summarizes typical parameters used in MD simulations to study disulfide linker behavior.

Density Functional Theory (DFT) Calculations for Understanding Cleavage Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for calculating the energetics of chemical reactions, such as the cleavage of the disulfide bond in Acid-PEG6-S-S-PEG6-Acid.

DFT calculations can accurately predict the bond dissociation energy (BDE) of the S-S bond, which is the energy required to break it homolytically. semanticscholar.orgresearchgate.net The BDE is a fundamental measure of the bond's strength and stability. For typical disulfides, this energy is relatively low (around 250 kJ/mol), making the bond susceptible to cleavage under specific physiological conditions. researchgate.net By calculating the BDE, researchers can quantitatively assess how modifications to the linker's structure, such as the length of the PEG chains or the presence of nearby functional groups, might influence the stability of the disulfide bond. researchgate.net

Moreover, DFT can model the entire reaction pathway of thiol-disulfide exchange. This includes calculating the energies of the transition states and intermediates involved when a reducing agent like glutathione attacks the disulfide. The resulting energy profile provides a detailed map of the reaction, highlighting the activation energy barrier that determines the reaction rate. These calculations are crucial for understanding why disulfide cleavage is significantly accelerated in the high-glutathione environment of the cell cytoplasm compared to the oxidizing environment of the bloodstream.

| Property Calculated by DFT | Significance for Acid-PEG6-SS-PEG6-Acid | Typical Value Range (Dialkyl Disulfides) |

| S-S Bond Dissociation Energy (BDE) | Quantifies the intrinsic stability of the disulfide bond. semanticscholar.org | 55-65 kcal/mol (approx. 230-270 kJ/mol) researchgate.net |

| Reaction Energy Profile | Determines the activation energy and rate of cleavage by reducing agents. | Varies based on specific reactants and environment. |

| Electron Density Distribution | Identifies the electrophilic nature of the sulfur atoms, predicting their susceptibility to nucleophilic attack. | N/A |

This interactive table outlines key properties determined by DFT and their relevance to disulfide linker cleavage.

In Silico Design and Optimization of Linker Architectures for Tunable Responsiveness

In silico (computational) methods are central to the design and optimization of cleavable linkers, enabling the creation of architectures with precisely tuned responsiveness. The goal is to design a linker that is stable in one environment (e.g., blood plasma) but cleaves efficiently in another (e.g., the cell cytoplasm). butler.edu

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features with cleavage rates. By building a database of different linker structures and their computationally predicted (or experimentally determined) properties, machine learning algorithms can identify the critical molecular descriptors that govern responsiveness. This allows for the rapid virtual screening of numerous potential linker candidates to identify those with the most promising profiles before committing to costly and time-consuming synthesis. nih.gov This approach facilitates the design of linkers for a wide range of applications where in vivo separation of domains is required for optimal therapeutic effect. nih.govresearchgate.net

Modeling of Macromolecular Conjugate Interactions and Disassembly Kinetics

Beyond the linker itself, computational models are used to simulate the behavior of the entire macromolecular conjugate—for example, a drug molecule attached to a targeting ligand via the Acid-PEG6-SS-PEG6-Acid linker. These models provide crucial insights into how the conjugate interacts with biological targets and subsequently disassembles to release its payload.

Coarse-grained molecular dynamics (CG-MD) simulations can model the self-assembly of multiple polymer-drug conjugates into larger nanostructures, such as micelles or nanoparticles. nih.gov These simulations, which group atoms into larger beads to reduce computational cost, can predict the size, shape, and stability of these assemblies. They can also model how these structures respond to environmental triggers. For instance, simulations can show how, in a high redox environment, the cleavage of disulfide bonds within the nanoparticle core leads to swelling and eventual disassembly, triggering the release of an encapsulated drug. nih.govresearchgate.netacs.org

Kinetic models can then be used to describe the rate of this disassembly process. By integrating data from DFT (cleavage energetics) and MD simulations (conformational dynamics, accessibility of the disulfide bond), these models can predict the drug release profile over time under different glutathione concentrations. This multi-scale modeling approach, from the quantum mechanics of bond breaking to the large-scale dynamics of nanoparticle disassembly, is essential for the rational design of effective drug delivery systems that rely on cleavable linkers like Acid-PEG6-SS-PEG6-Acid. nih.gov

Q & A

Q. What are the pitfalls in interpreting in vivo biodistribution data for Acid-PEG6-SS-PEG6-Acid conjugates?

- Methodology : Avoid overreliance on bulk tissue measurements (e.g., whole-organ fluorescence). Use imaging mass spectrometry (IMS) or autoradiography (for radiolabeled PEG6-SS) to resolve sub-tissue localization. Control for non-specific PEG accumulation in reticuloendothelial organs (e.g., liver, spleen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.